molecular formula C16H34Sn B1600848 2-Methylpropene-1-tributylstannane CAS No. 66680-86-2

2-Methylpropene-1-tributylstannane

Cat. No. B1600848
CAS RN: 66680-86-2
M. Wt: 345.2 g/mol
InChI Key: LWNCDBSQZPDFOG-UHFFFAOYSA-N
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Description

2-Methylpropene-1-tributylstannane is a chemical compound with the CAS Number: 66680-86-2 . It has a molecular weight of 345.16 and its IUPAC name is tributyl (2-methyl-1-propenyl)stannane .


Molecular Structure Analysis

The Inchi Code for 2-Methylpropene-1-tributylstannane is 1S/C4H7.3C4H9.Sn/c1-4(2)3;3*1-3-4-2;/h1H,2-3H3;3*1,3-4H2,2H3; . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Methylpropene-1-tributylstannane is a liquid at room temperature . It has a boiling point of 330.1±25.0 °C at 760 mmHg . The vapor pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 55.0±3.0 kJ/mol , and the flash point is 157.6±10.3 °C .

Scientific Research Applications

Biofuel Production

  • Renewable Chemicals and Fuels : Fermented 2-methyl-1-propanol (isobutanol) can be catalytically dehydrated to 2-methylpropene (isobutylene), serving as a platform molecule for synthesizing fuels or chemicals. This process, studied over alumina catalysts, showed high conversion and selectivity to isobutylene under certain conditions, highlighting the potential of 2-methylpropene in renewable energy sectors (Taylor, Jenni, & Peters, 2010).
  • Fermentative Production : Isobutene's bio-based production could replace petrochemical production. Bio-based production via fermentative routes from sugars is considered, despite requiring extensive metabolic engineering for viable yields. This approach, potentially enabling anaerobic production close to theoretical stoichiometry, underscores isobutene's significance in sustainable chemical manufacturing (van Leeuwen et al., 2012).

Synthetic Chemistry and Organometallic Chemistry

  • Highly Functionalized Allyl Stannanes : The use of 5-(tributylstannyl)-1-penten-3-one in Robinson annulation reactions demonstrates the versatility of tributylstannane compounds in synthesizing complex molecular structures. This approach yields α-stannylmethyl enones, showcasing tributylstannanes' role in advanced synthetic methodologies (Kim & Fuchs, 1993).
  • Hydroxymethyl Anion Equivalent : The development of tributyl[(methoxymethoxy)methyl]stannane as a hydroxymethyl anion equivalent illustrates the innovative applications of tributylstannane derivatives in organic synthesis. This compound serves as an intermediate in forming complex molecules, highlighting the role of organotin reagents in synthetic chemistry (Danheiser et al., 2003).

Safety And Hazards

The safety information for 2-Methylpropene-1-tributylstannane includes several hazard statements: H301, H312, H315, H319, H332, H410 . Precautionary statements include P261, P262, P264, P270, P273, P280 . It is recommended to store this compound in a refrigerator .

properties

IUPAC Name

tributyl(2-methylprop-1-enyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7.3C4H9.Sn/c1-4(2)3;3*1-3-4-2;/h1H,2-3H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNCDBSQZPDFOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471938
Record name Tributyl(2-methylprop-1-en-1-yl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpropene-1-tributylstannane

CAS RN

66680-86-2
Record name Tributyl(2-methylprop-1-en-1-yl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tributyl(2-methylprop-1-enyl)stannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of magnesium (2.64 g, 110 mmol) in dry tetrahydrofuran (60 mL) was treated with a small amount of iodine and then 1-bromo-2-methylpropene (13.5 g, 100 mmol) in tetrahydrofuran (30 mL) was added in several portions. The mixture was heated under reflux for 3 min. The mixture was cooled to 25° C. and then treated with iodomethane (0.2 mL, 3.0 mmol). The reaction mixture was stirred at 25° C. for 30 min and then heated under reflux for 2 h until all the magnesium was consumed. The mixture was cooled to 25° C. then treated with a solution of tributyltin chloride (27 mL, 100 mmol) in tetrahydrofuran (30 mL). The mixture was heated under reflux for 19 h and then cooled to 25° C. The solution was extracted with diethyl ether and a saturated aqueous ammonium chloride solution. The organic layer was dried over sodium sulfate, filtered, and concentrated in vacuo to afford isobutenyltri-n-butyltin (31.95 g) as a crude oil. The 1H-NMR data of the crude oil indicated 58% purity of the desired isobutenyltri-n-butyltin.
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13.5 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
27 mL
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
0.2 mL
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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